1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN2.BrH/c1-12-2-9-16(10-3-12)13-4-7-15(8-5-13)11-6-14;/h4-5,7-8,12H,2-3,6,9-11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIJRSGOMXEEFL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=[N+](C=C2)CCBr.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523810 | |
| Record name | 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89932-32-1 | |
| Record name | 1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Bromoethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide, a quaternary ammonium compound, is characterized by its unique structure featuring a pyridine ring and a 4-methylpiperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the context of cellular signaling pathways and therapeutic applications in cancer and neurodegenerative diseases.
- Molecular Formula : C₁₃H₂₀Br₂N₂
- Molecular Weight : 364.119 g/mol
- CAS Number : 89932-32-1
The ionic nature of this compound, due to the presence of the bromide ion, enhances its solubility in polar solvents, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological macromolecules. It is believed to act as an inhibitor in several signaling pathways, particularly those related to cancer progression and neurodegenerative diseases.
Potential Pathways Affected:
- Hedgehog Signaling Pathway : This pathway is critical for developmental processes and has been implicated in tumorigenesis. Similar compounds have shown the ability to modulate this pathway.
Biological Activity Studies
Research indicates that this compound may exhibit various biological activities:
In vitro Studies
In vitro studies have demonstrated that this compound can interact with proteins and nucleic acids, potentially leading to inhibition or activation of specific pathways. For example, it may inhibit cell proliferation in certain cancer cell lines.
In vivo Studies
Although limited data is available on in vivo studies specifically for this compound, related compounds have shown efficacy in animal models of cancer and neurodegeneration. Further research is needed to establish the pharmacokinetics and therapeutic potential of this compound.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological properties of this compound.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(2-Bromoethyl)-4-chloropyridin-1-ium bromide | Chlorine instead of methylpiperidine | Potentially different biological activity |
| 3-(2-bromoethoxy)-n-(4-chloro-3-pyridin-2-ylphenyl) | Contains an ether linkage | Different functional group affecting solubility |
| 1-octyl-4-(1-octylpyridin-1-ium) dibromide | Longer alkyl chains | Enhanced lipophilicity |
This table illustrates how variations in structure can influence biological activity and pharmacological properties.
Case Studies
While specific case studies directly involving this compound are scarce, analogous compounds have been studied extensively. For instance:
Case Study: Hedgehog Pathway Modulation
Research has shown that compounds similar to this compound can modulate the Hedgehog signaling pathway, which plays a significant role in both normal development and cancer progression. These findings suggest that further exploration of this compound could reveal similar mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyridinium bromides, emphasizing substituent effects, synthesis yields, thermal stability, and applications.
Structural and Functional Analysis
- Reactivity: The 2-bromoethyl group in the target compound contrasts with formyl (12bF) or vinyl-phenothiazine (12) substituents, which are more electrophilic. Bromoethyl derivatives are often used in alkylation reactions, whereas formyl groups enable condensation chemistry .
- Thermal Stability: Adamantyl-substituted pyridinium bromides exhibit exceptional thermal stability (m.p. 245°C), likely due to the rigid adamantane framework. The target compound’s methylpiperidinyl group may offer moderate stability compared to nonyl chains (4DMN) .
- Synthetic Efficiency: Compound 5i achieved a 97.42% yield via optimized coupling, surpassing the 70% yield of phenothiazinylvinyl derivatives (12), suggesting that electron-deficient aryl groups improve reaction efficiency .
Spectral and Analytical Comparisons
- IR Spectroscopy : C=O stretches (~1640–1722 cm⁻¹) in formyl or oxoethyl derivatives (e.g., 12bF, 3s) are absent in the target compound, which may instead show C-Br stretches (~550–650 cm⁻¹) .
- NMR Signatures : Pyridinium protons in similar compounds resonate at δ 8.6–9.3, while alkyl chains (e.g., pentyl in 12bF) appear at δ 0.86–2.61. The target’s methylpiperidinyl group would likely show δ 1.4–3.0 for methyl and piperidine protons .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Lower temps favor selectivity; higher temps accelerate kinetics |
| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilicity of pyridine |
| Reaction Time | 12–24 h | Shorter times risk incomplete quaternization |
Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm quaternization via downfield shifts of pyridinium protons (δ 8.5–9.5 ppm) and methylpiperidinyl groups (δ 1.2–2.8 ppm). Integration ratios verify substituent stoichiometry .
- FTIR/Raman : Detect C-Br stretching (550–600 cm⁻¹) and pyridinium ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M⁺] or [M-Br]⁺) confirm molecular weight. Fragmentation patterns validate the bromoethyl-piperidinyl linkage .
Example NMR Data (from analogous compounds):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridinium Hα | 8.9 | Doublet |
| Piperidinyl CH₃ | 1.4 | Singlet |
| Bromoethyl CH₂ | 3.7–4.1 | Triplet |
Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer:
- Substituent Variation :
- Biological Assays :
Q. Case Study :
- Contradiction : Yields drop from 75% to 40% when switching from DMF to THF.
- Resolution : THF’s lower polarity reduces pyridine nucleophilicity, favoring unreacted starting material. DoE confirms DMF is optimal .
Advanced Question: What in vitro models are suitable for assessing its biological activity?
Methodological Answer:
Q. Key Findings :
- Analogous brominated piperidinyl compounds show MIC values of 5–20 μg/mL against S. aureus .
- Methylpiperidine derivatives exhibit IC₅₀ of 80–200 nM for acetylcholinesterase inhibition .
Advanced Question: How do computational methods predict its reactivity and interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., enzyme active sites). The bromoethyl group’s electrophilicity enhances covalent adduct formation .
- DFT Calculations (Gaussian) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. Predicted Reactivity :
- LUMO energy (-1.8 eV) localizes on the pyridinium ring, favoring nucleophilic attack at the C2 position .
Methodological Question: How to ensure purity and stability during storage?
Methodological Answer:
- Purity Assurance :
- HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
- Stability Protocols :
- Store under inert gas (argon) at -20°C in amber vials to prevent light/humidity degradation .
- Degradation Testing :
- Accelerated stability studies (40°C/75% RH for 6 months) monitor bromide hydrolysis via ion chromatography .
Q. Acceptance Criteria :
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥95% |
| Water Content (KF) | ≤0.5% |
| Degradation Products | ≤2.0% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
